N-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

N-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine (C10H8ClF3N4, MW 276.65 g/mol) is a disubstituted 1,2,4-triazol-3-amine featuring a 4-chlorobenzyl substituent at the exocyclic N3-amine position and a trifluoromethyl group at the C5 position of the triazole ring. The 1,2,4-triazol-3-amine scaffold is recognized as a privileged pharmacophore and a validated nicotinamide isostere, with demonstrated inhibitory activity against tankyrase and chitinase enzyme families.

Molecular Formula C10H8ClF3N4
Molecular Weight 276.64 g/mol
Cat. No. B13370969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC10H8ClF3N4
Molecular Weight276.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NNC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H8ClF3N4/c11-7-3-1-6(2-4-7)5-15-9-16-8(17-18-9)10(12,13)14/h1-4H,5H2,(H2,15,16,17,18)
InChIKeyGSZNORWMZOFLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine: Structural Identity, Scaffold Class, and Procurement-Relevant Baseline


N-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine (C10H8ClF3N4, MW 276.65 g/mol) is a disubstituted 1,2,4-triazol-3-amine featuring a 4-chlorobenzyl substituent at the exocyclic N3-amine position and a trifluoromethyl group at the C5 position of the triazole ring . The 1,2,4-triazol-3-amine scaffold is recognized as a privileged pharmacophore and a validated nicotinamide isostere, with demonstrated inhibitory activity against tankyrase and chitinase enzyme families [1]. The compound belongs to the broader class of amine-substituted 1,2,4-triazole derivatives that have been the subject of extensive patenting for cardiovascular, renal, and inflammatory disease indications [2]. This product is typically supplied at ≥95% purity for research use and is not intended for therapeutic or veterinary applications .

Why N-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine Cannot Be Replaced by Common In-Class Triazole Analogs


The 1,2,4-triazol-3-amine class encompasses compounds with widely divergent substituent combinations that profoundly affect physicochemical properties, target engagement, and metabolic fate. The simultaneous presence of a 5-CF3 group and an N-(4-chlorobenzyl) group in the target compound creates a unique pharmacophoric signature that is absent from the two most readily available simpler analogs: the des-trifluoromethyl compound N-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 147159-33-9, MW 208.65) and the des-benzyl compound 5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine (CAS 25979-00-4, MW 152.08) [1]. The 5-CF3 substituent substantially increases lipophilicity (estimated ΔlogP ≈ +1.0 to +1.5 vs. the des-CF3 analog) and introduces metabolic shielding at the C5 position, while the 4-chlorobenzyl group contributes to hydrophobic target interactions that the bare 5-CF3-triazol-3-amine core cannot provide [2]. Interchanging with a positional isomer (e.g., N-(2-chlorobenzyl) or 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine regioisomers) alters both molecular shape and electronic distribution, which can critically affect binding selectivity as demonstrated in the tankyrase and chitinase inhibitor series where subtle substitution changes altered IC50 values by >50-fold [3].

N-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity Differentiation: Computed logP Increase of ~1.2 Units vs. Des-Trifluoromethyl Analog

The 5-CF3 group confers a substantial increase in computed lipophilicity relative to the des-trifluoromethyl analog N-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine. Based on predicted logP values from structurally analogous reference compounds—5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine (XLogP3 = 0.99) vs. 1H-1,2,4-triazol-3-amine (XLogP3 ≈ −0.7)—the CF3 group contributes approximately +1.7 logP units to the triazole core . Applying this increment to the des-CF3 analog (estimated logP ≈ 1.3–1.6 for the chlorobenzyl-triazole core), the target compound is predicted to exhibit a logP in the range of 2.5–3.3, representing a ΔlogP of +1.0 to +1.5 . This lipophilicity shift is meaningful for membrane permeability and target compartment access, as triazole-based inhibitors with logP in the 2–4 range have demonstrated superior cell-based activity in the tankyrase series [1].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Drug Design Applications

The target compound (MW 276.65, 18 heavy atoms) occupies a distinct position in chemical space compared to its two most immediate synthetic precursors. The des-CF3 analog N-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine has MW 208.65 (14 heavy atoms), while the bare 5-CF3-triazol-3-amine core has MW 152.08 (10 heavy atoms) [1]. The target compound's MW of 276.65 places it in the 'fragment-to-lead' transition zone (>250 Da), making it suitable as an advanced fragment or early lead-like molecule, whereas the des-CF3 analog at 208.65 falls within classical fragment space (<250 Da). In the tankyrase inhibitor series, triazol-3-ylamine fragments with MW <250 required substantial elaboration to achieve cellular activity, while compounds in the 270–350 Da range could directly demonstrate cell-based target engagement [2].

Fragment-Based Drug Discovery Lead Optimization Chemical Probe Development

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Target Interaction Capacity

The target compound presents 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA) based on its molecular structure, compared to 2 HBD / 4 HBA for the des-CF3 analog . The two additional HBA arise from the fluorine atoms of the CF3 group, which can participate in orthogonal multipolar C-F···H-C and C-F···C=O interactions with target proteins. In the [1,2,4]triazol-3-ylamine tankyrase inhibitor series, the triazole N2 and the exocyclic NH2 group act as the critical nicotinamide-mimetic hydrogen-bonding elements, while hydrophobic substituents at the N-position (such as 4-chlorobenzyl) occupy the adjacent hydrophobic pocket of the NAD+ binding site [1]. The CF3 group at C5 modulates the electronic character of the triazole ring, lowering the pKa of the triazole NH and altering the hydrogen-bond acceptor strength of N4, which is predicted to affect nicotinamide-mimetic binding potency relative to the des-CF3 analog. The review by Guan et al. confirms that triazole N atoms serve as dual HBA/HBD elements critical for drug-target interactions [2].

Medicinal Chemistry Structure-Based Drug Design Binding Affinity

Metabolic Stability Advantage: CF3-Mediated Blockade of CYP450 Oxidative Metabolism at the C5 Position

The 5-CF3 substituent provides a metabolic shielding effect at the C5 position of the triazole ring, which in the des-CF3 analog is occupied by a hydrogen atom susceptible to CYP450-mediated oxidation. The C-F bond dissociation energy (~130 kcal/mol for CF3) substantially exceeds that of the C-H bond (~110 kcal/mol) at the corresponding position, rendering the CF3 group highly resistant to oxidative metabolism [1]. This effect has been systematically characterized for 1,2,4-triazoles: the review by Guan et al. (J. Med. Chem. 2024) explicitly states that 'the metabolic stability of triazole adds additional value to drug discovery' [2]. BenchChem technical documentation for 3-(trifluoromethyl)-1H-1,2,4-triazole notes that 'the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes' . In contrast, the des-CF3 analog N-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine has an unsubstituted C5 position that is metabolically vulnerable to ring oxidation. This differential is critical for applications requiring extended compound half-life in cellular or in vivo models.

Drug Metabolism Pharmacokinetics In Vitro ADME

Chitinase Inhibitor Scaffold Validation: Nanomolar Potency Achieved by Related 4-Chlorobenzyl Triazol-3-amines

Although direct IC50 data for the target compound against chitinase enzymes were not identified in public databases, structurally related 4-chlorobenzyl-substituted triazol-3-amines have demonstrated potent chitinase inhibition in patented series. In US Patent 10,208,020 (Example 19), compound 5-((2S,4R)-2-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidin]-1'-yl)-4H-1,2,4-triazol-3-amine exhibited an IC50 of 100 nM against recombinant human acidic mammalian chitinase (AMCase) in an enzymatic assay [1]. In contrast, a closely related analog with an altered substitution pattern (Example 34: (S)-5-(4-(2-(4-chlorobenzyl)-4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)-4H-1,2,4-triazol-3-amine) showed an IC50 of 5,500 nM against the same target, representing a 55-fold potency difference driven by subtle substitution changes [2]. These data demonstrate that the 4-chlorobenzyl-triazol-3-amine pharmacophore can achieve nanomolar target engagement when appropriately elaborated, and that small structural modifications produce large potency shifts. The target compound, with its 5-CF3 group, represents a distinct chemical starting point for chitinase inhibitor optimization programs.

Chitinase Inhibition Inflammation Asthma Enzyme Assay

N-(4-Chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Chitinase/Chitotriosidase Inhibitor Lead Optimization Programs

Procurement of this compound is justified for medicinal chemistry teams pursuing chitinase (AMCase/CHIT1) inhibitors for asthma, allergic inflammation, or fibrotic disease. The 4-chlorobenzyl-triazol-3-amine pharmacophore has demonstrated IC50 values as low as 100 nM against recombinant human AMCase in patented series (US10208020) [1]. The target compound's 5-CF3 group provides a metabolic stabilization handle at a position that is oxidatively vulnerable in the des-CF3 analog, potentially improving microsomal stability and in vivo half-life [2]. This compound can serve as a core scaffold for structure-activity relationship (SAR) exploration around the triazole C5 position, an underexplored vector in published chitinase inhibitor series.

Tankyrase/PARP Enzyme Inhibitor Chemical Probe Development

The 1,2,4-triazol-3-amine scaffold has been crystallographically validated as a nicotinamide isostere in the tankyrase-1 active site (PDB: 4KRS), with demonstrated selectivity over other PARP family members [1]. The target compound combines the triazol-3-amine nicotinamide-mimetic core with a 4-chlorobenzyl hydrophobic group for adjacent pocket occupancy and a 5-CF3 group for electronic modulation of the triazole ring. This substitution pattern is distinct from the published tankyrase inhibitor series, which explored primarily N-aryl and N-alkyl substitutions [2]. Researchers investigating Wnt pathway modulation or PARP family selectivity can use this compound as a novel starting point for tankyrase inhibitor optimization, with the CF3 group predicted to alter both potency and selectivity profiles relative to published analogs.

Physicochemical Tool Compound for logP-Dependent Cellular Permeability Studies

The target compound, with an estimated logP of 2.5–3.3, occupies a distinct lipophilicity range compared to its des-CF3 analog (estimated logP 1.3–1.6) and the bare 5-CF3-triazol-3-amine core (measured XLogP3 = 0.99) [1]. This ~1.2 logP increment is attributable solely to the CF3 group, making the target compound a useful matched-pair tool for studying the impact of trifluoromethylation on cellular permeability, subcellular distribution, and non-specific protein binding in the triazol-3-amine chemotype. The compound's MW of 276.65 places it in a range suitable for both fragment elaboration studies and direct cell-based assay testing [2].

Antifungal Triazole Pharmacophore Diversification

Triazole derivatives are established antifungal agents acting via CYP51 (lanosterol 14α-demethylase) inhibition. The 1,2,4-triazol-3-amine subclass, while less explored than 1,2,4-triazole-1-yl antifungals (e.g., fluconazole, itraconazole), offers a distinct binding mode due to the exocyclic amine and N-substitution pattern [1]. The target compound's 4-chlorobenzyl group—a motif found in several antifungal triazoles—combined with the 5-CF3 group that enhances metabolic stability, represents a structurally differentiated antifungal pharmacophore [2]. The compound can be evaluated for antifungal activity against fluconazole-resistant Candida strains, where novel chemotypes are urgently needed. The CF3 group may also reduce susceptibility to efflux pump-mediated resistance compared to non-fluorinated analogs.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.